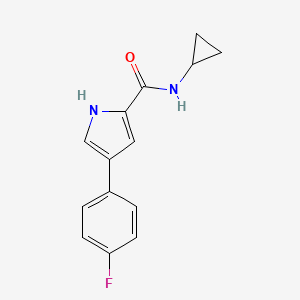

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Description

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative featuring a cyclopropylamine substituent at the carboxamide position and a 4-fluorophenyl group at the pyrrole ring’s 4-position. Its synthesis involves coupling cyclopropylamine with intermediates like 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid derivatives under optimized reaction conditions, as evidenced by protocols in related compounds .

The 4-fluorophenyl group enhances lipophilicity and may improve target binding through π-π interactions, while the cyclopropylamine moiety contributes to metabolic stability by resisting oxidative degradation. These structural attributes position it as a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-11-3-1-9(2-4-11)10-7-13(16-8-10)14(18)17-12-5-6-12/h1-4,7-8,12,16H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANLCXDWEZKNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable pyrrole derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-1H-pyrrole-2-carboxamide and its related compounds have diverse applications, especially in medicinal chemistry and drug development. Research indicates that modifications and substitutions on the pyrrole ring can lead to compounds with significant biological activities, making them valuable for scientific research .

Note: The query specifically requests information on "N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide." However, the search results largely discuss "N-Cyclopropyl-1H-pyrrole-2-carboxamide" and related compounds. Given this discrepancy, the following information covers compounds with similar structural features and biological activities, to provide the most relevant data possible.

Scientific Research Applications

Drug Discovery and Development

- Antimicrobial Research: Pyrrole-2-carboxamides have been identified as potential inhibitors of Mycobacterium tuberculosis (anti-TB) . Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and bulky substituents to the carboxamide, greatly improves anti-TB activity .

- Anti-Cancer Properties: N-Cyclopropyl-1H-pyrrole-2-carboxamide and similar structures have been studied for their potential anti-cancer properties, particularly in modulating signaling pathways involved in cell proliferation and survival.

- Biological Properties: Many marketed drugs containing a pyrrole ring system possess a range of biological properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis), antibacterial, antifungal, antiprotozoal, and antimalarial activities.

Interaction Studies

Interaction studies are vital for understanding the mechanism of action of N-Cyclopropyl-1H-pyrrole-2-carboxamide and related compounds. These studies often focus on:

- Binding affinity to target proteins

- Effects on signaling pathways

- In vivo efficacy and safety

The specific structural features of N-Cyclopropyl-1H-pyrrole-2-carboxamide, such as the presence of a pyrrole ring combined with a cyclopropyl group, may confer distinct chemical reactivity and biological properties compared to similar compounds. The pyrrole-2-carboxamide hydrogens are crucial for potency . Replacing the pyrrole hydrogen with a methyl group can reduce activity, and replacing both the pyrrole and carboxamide hydrogens with a methyl group can eliminate activity .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Implications

- Fluorophenyl vs. Sulfamoyl Benzyl (Compound 11): The target’s 4-fluorophenyl group likely improves membrane permeability compared to the polar sulfamoyl group in Compound 11, which may hinder passive diffusion but enhance solubility .

- Isoquinoline Derivatives (Compounds 12, 15): The isoquinoline moiety in Compound 12 and its methoxy analog (Compound 15) could promote DNA minor groove binding or kinase inhibition, as seen in related compounds like MGB30 . However, the trifluoroethyl group in Compound 14 may reduce metabolic clearance compared to cyclopropyl .

- Styryl and Heterocyclic Systems (MGB30, Compound 220): MGB30’s styryl group and Compound 220’s imidazole-pyridine system suggest divergent applications—MGB30 as a DNA binder and Compound 220 as a kinase inhibitor (e.g., CK1δ) .

Biological Activity

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity. The synthesis typically involves the cyclization of 4-fluorobenzaldehyde with cyclopropylamine, followed by further reactions to yield the final product. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The exact pathways influenced by this compound depend on the specific biological context, but it has shown promise in modulating pathways related to cancer and infectious diseases .

Biological Activity

Research indicates that this compound has several notable biological activities:

- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies suggest it may exert cytotoxic effects on various cancer cell lines, although specific IC50 values and mechanisms remain under investigation .

- Antimicrobial Properties : Preliminary studies indicate that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in the range of 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitubercular Activity : The compound has also been assessed for anti-tuberculosis properties, showing effective inhibition of Mycobacterium tuberculosis with MIC values lower than 0.016 μg/mL, indicating strong potential for further development in treating tuberculosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide | Contains piperazine instead of pyrrole | Moderate anticancer activity |

| N-cyclopropyl-4-fluorobenzenesulfonamide | Sulfonamide group present | Antimicrobial activity |

The presence of the pyrrole ring in this compound appears to enhance its potency compared to piperazine derivatives .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Studies : A recent study demonstrated that derivatives of pyrrole carboxamides exhibit significant anticancer properties through apoptosis induction in human cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications at the 4-position on the phenyl ring significantly affect potency .

- Antimicrobial Testing : In vitro testing showed that this compound exhibited strong antibacterial effects against clinically relevant strains, suggesting its potential as a lead compound for antibiotic development .

- Tuberculosis Research : A study focused on pyrrole derivatives found that those with fluorinated phenyl groups had enhanced anti-TB activities, supporting the hypothesis that electronic properties influence biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.